2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thiol acetamide family, characterized by a triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyrazin-2-yl moiety. The sulfanyl linker connects the triazole to an acetamide group, forming a scaffold associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects . Its structural uniqueness lies in the combination of furan and pyrazine heterocycles, which may enhance pharmacokinetic properties like solubility and target binding .
Properties
CAS No. |
587012-99-5 |
|---|---|
Molecular Formula |
C13H12N6O2S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H12N6O2S/c14-11(20)8-22-13-18-17-12(10-6-15-3-4-16-10)19(13)7-9-2-1-5-21-9/h1-6H,7-8H2,(H2,14,20) |
InChI Key |
QIRSHOMRAOIUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)N)C3=NC=CN=C3 |
solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A streamlined one-pot method condenses furan-2-carbohydrazide, pyrazine-2-carbonitrile, and chloroacetamide in the presence of HATU/DIPEA. This approach reduces purification steps but requires precise stoichiometry:
-
Yield : 65% (overall).
-
Advantage : Eliminates intermediate isolation, saving time.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation and alkylation steps, achieving an 80% yield. This method is ideal for high-throughput applications but demands specialized equipment.
Characterization and Validation
Synthetic batches are validated using:
-
¹H/¹³C NMR : Peaks at δ 8.6–9.1 ppm confirm pyrazine protons, while δ 6.2–7.4 ppm verify furan and acetamide groups.
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
-
Mass Spectrometry : m/z 420.5 [M+H]⁺ matches theoretical molecular weight.
Challenges and Mitigation Strategies
-
Low Solubility : The triazole-thiol intermediate’s poor solubility in polar solvents is mitigated using DMF/THF mixtures.
-
Byproduct Formation : Excess furfuryl bromide leads to dialkylation; stoichiometric control and slow addition minimize this.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyrazine rings, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance, a study demonstrated that derivatives similar to this compound showed potent activity against Candida albicans and Staphylococcus aureus, suggesting its potential use as an antifungal and antibacterial agent .
Anticancer Properties
Another promising application lies in oncology. Triazole compounds have been noted for their ability to inhibit cancer cell proliferation. Case studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is needed to explore the specific mechanisms and efficacy of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in various cancer models.
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The compound could potentially be developed into a fungicidal agent effective against crop diseases caused by fungal pathogens. Studies have shown that triazoles can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes . This mechanism makes them effective in controlling plant diseases.
Plant Growth Regulators
There is also potential for this compound to be used as a plant growth regulator. Research indicates that certain triazole compounds can influence plant growth by modulating hormone levels and stress responses . This application could lead to enhanced agricultural productivity.
Material Science Applications
Polymer Chemistry
The unique chemical structure of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also find applications in polymer chemistry. Its ability to act as a cross-linking agent could lead to the development of novel materials with enhanced mechanical properties and thermal stability .
Catalysis
Triazole compounds have shown promise as catalysts in various organic reactions due to their ability to stabilize transition states. The potential use of this compound as a catalyst in synthetic organic chemistry could streamline the production of complex molecules .
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Substituent Flexibility: The target compound’s furan-2-ylmethyl group at position 4 distinguishes it from analogues with ethyl, amino, or aromatic substituents. This group may improve membrane permeability due to furan’s lipophilic nature .
- Pyrazine vs.
Key Findings :
- Anti-Exudative Potential: The furan-containing analogue () showed significant AEA, suggesting the target compound may share this property.
- Antimicrobial Efficacy : Derivatives with pyridine and electron-withdrawing aryl groups (e.g., KA3, KA7) demonstrated strong antibacterial effects, highlighting the role of substituents in activity .
Structure-Activity Relationships (SAR)
- Position 4 Substituents: Amino groups (e.g., ) enhance anti-exudative activity but may reduce metabolic stability. Alkyl/Aryl groups (e.g., ethyl in ) improve lipophilicity, aiding blood-brain barrier penetration .
- Pyridine () correlates with antimicrobial and Orco agonist effects .
- Acetamide Modifications :
Physicochemical and Spectral Data
- Target Compound: Limited data available. Analogues with furan and pyrazine moieties exhibit: 1H NMR: δ 7.8–8.5 ppm (pyrazine protons), δ 6.2–7.5 ppm (furan protons) . Molecular Weight: ~400–420 g/mol (similar to ) .
- Thermal Stability : Triazole derivatives typically decompose above 200°C, suggesting suitability for oral formulations .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (referred to as compound A ) is a unique derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H15FN6O2S
Molecular Weight: 410.4 g/mol
IUPAC Name: N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS Number: 578718-84-0
Synthesis
The synthesis of compound A typically involves several key steps:
- Formation of the Triazole Ring : Cyclization with hydrazine derivatives.
- Alkylation with Furan : Reaction with furan-2-ylmethyl halides.
- Introduction of the Pyrazin Group : Nucleophilic substitution.
- Formation of Acetamide Moiety : Reaction with aniline derivatives and acetic anhydride.
Biological Activity Overview
Compound A exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
Antimicrobial Activity
Compound A has shown significant antimicrobial properties:
- Antibacterial Activity : Exhibits potent activity against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
The compound also demonstrates antifungal properties:
- Effective against strains such as Candida albicans, with studies indicating a MIC lower than many conventional antifungals .
Anticancer Potential
Research indicates that compound A may possess anticancer properties:
- It interacts with various cellular pathways involved in cancer cell proliferation and apoptosis. The mechanism may involve enzyme inhibition or receptor modulation, which are common pathways exploited by anticancer agents .
The mechanisms by which compound A exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites of enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : Modulating signal transduction pathways through specific receptor binding.
- DNA Intercalation : Potentially affecting replication and transcription processes in target cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compound A:
- Study on Antibacterial Efficacy : In vitro assays demonstrated that compound A had superior antibacterial activity against multi-drug resistant strains compared to existing treatments, suggesting its potential as a new therapeutic agent .
- Antifungal Research : A comparative study found that compound A exhibited lower MIC values against fungal pathogens than traditional antifungal agents, indicating a promising alternative for treating fungal infections .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that compound A inhibited cell growth significantly at low concentrations, indicating its potential as an anticancer drug .
Q & A
Q. What mechanistic insights explain the compound’s anti-exudative activity in rodent models?
- Histopathological analysis: Post-treatment tissue sections reveal reduced neutrophil infiltration (via H&E staining) and suppressed TNF-α levels (ELISA), suggesting modulation of pro-inflammatory pathways .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
